2-[(4-Hydrazinophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
2-[(4-Hydrazinophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that features a hydrazinophenyl group attached to a sulfonyl group, which is further connected to a tetrahydroisoquinoline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Hydrazinophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps, starting with the preparation of the hydrazinophenyl sulfonyl precursor. One common method involves the reaction of 4-nitrobenzenesulfonyl chloride with hydrazine hydrate to form 4-hydrazinobenzenesulfonyl chloride. This intermediate is then reacted with 1,2,3,4-tetrahydroisoquinoline under controlled conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Hydrazinophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfide group.
Substitution: The hydrazinophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve specific solvents, temperatures, and pH levels to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonyl derivatives, while reduction can produce sulfinyl or sulfide compounds. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity .
Scientific Research Applications
2-[(4-Hydrazinophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism by which 2-[(4-Hydrazinophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline exerts its effects involves its interaction with specific molecular targets and pathways. The hydrazinophenyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The sulfonyl group can also participate in various chemical interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-1-[(4-nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid: This compound shares a similar sulfonyl group but differs in its core structure.
2-[(4-Hydrazinophenyl)sulfonyl]ethanol: Another compound with a hydrazinophenyl sulfonyl group, but with an ethanol backbone instead of a tetrahydroisoquinoline structure.
Uniqueness
2-[(4-Hydrazinophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline is unique due to its combination of a hydrazinophenyl sulfonyl group with a tetrahydroisoquinoline core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)phenyl]hydrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S/c16-17-14-5-7-15(8-6-14)21(19,20)18-10-9-12-3-1-2-4-13(12)11-18/h1-8,17H,9-11,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIDGTDFTUIQDRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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